tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H14BrNO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a bromophenyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the azetidine ring. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium carbonate in DMF.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids
Major Products:
Substitution Products: Various substituted azetidines.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines.
Coupling Products: Biaryl compounds
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmacologically active compounds .
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including anti-HIV agents and treatments for glaucoma .
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-chlorophenyl)carbamate
Comparison:
- Structural Differences: The presence of different halogen atoms (bromine, iodine, chlorine) in the phenyl ring.
- Reactivity: The reactivity of these compounds can vary based on the halogen atom, with iodine being more reactive than bromine and chlorine.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may differ based on their reactivity and interaction with biological targets .
Conclusion
tert-Butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate is a versatile compound with significant potential in various fields of scientific research Its unique structural features and reactivity make it a valuable tool in organic synthesis, drug design, and industrial applications
Properties
CAS No. |
2641466-78-4 |
---|---|
Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.2 |
Purity |
95 |
Origin of Product |
United States |
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